molecular formula C9H15NO6 B1270830 Boc-iminodiacetic acid CAS No. 56074-20-5

Boc-iminodiacetic acid

Katalognummer: B1270830
CAS-Nummer: 56074-20-5
Molekulargewicht: 233.22 g/mol
InChI-Schlüssel: QPGIJQUTGABQLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biologische Aktivität

Boc-iminodiacetic acid (Boc-IDA) is a versatile compound with significant applications in biological research and medicinal chemistry. Its structural features and reactivity make it an important building block for various biochemical syntheses, particularly in the development of peptide-based therapeutics and inhibitors.

Chemical Structure and Properties

This compound has the molecular formula C9H15NO6C_9H_{15}NO_6 and a molecular weight of 233.22 g/mol. The compound features two carboxylic acid groups and an imino group, which contribute to its reactivity and biological activity. The Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications.

Biological Applications

1. Enzyme Mechanisms and Protein Interactions

Boc-IDA is employed in studies of enzyme mechanisms and protein interactions. Its ability to form complexes with metal ions facilitates the investigation of metalloproteins and their catalytic mechanisms. It serves as a substrate or inhibitor in assays designed to elucidate the roles of specific enzymes in metabolic pathways.

2. Drug Development

In medicinal chemistry, Boc-IDA is utilized as a precursor for synthesizing pharmaceutical compounds. Notably, it has been investigated for its potential as an α4β7 integrin peptide antagonist, which could have therapeutic implications for inflammatory diseases. The compound's derivatives have shown promise in inhibiting the LEF-1/β-catenin signaling pathway, which is implicated in various cancers .

3. Combinatorial Chemistry

Boc-IDA is integral to combinatorial library synthesis, allowing researchers to generate diverse chemical libraries for high-throughput screening. This approach has led to the discovery of novel compounds with biological activity against specific targets, enhancing drug discovery efforts .

Structure-Activity Relationships

Research has focused on optimizing the structure-activity relationships (SAR) of Boc-IDA derivatives. For instance, modifications to the imidazole moiety have been shown to enhance biological activity while improving solubility and stability . A study synthesized 48 analogues of Boc-IDA, identifying critical functional groups that contribute to their inhibitory effects on target enzymes .

Pharmacokinetics

While detailed pharmacokinetic data for Boc-IDA is limited, ongoing studies are expected to provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for evaluating its potential as a therapeutic agent.

Case Studies

Case Study 1: Inhibition of LEF-1/β-Catenin Signaling

A notable study explored the use of Boc-IDA derivatives as inhibitors of the LEF-1/β-catenin pathway. The findings indicated that certain derivatives could effectively block this signaling pathway in vitro, suggesting their potential utility in treating colorectal cancer .

Case Study 2: Development of Novel Peptide Libraries

Another research effort focused on synthesizing non-amide-based combinatorial libraries from Boc-IDA. This work demonstrated that these libraries could yield compounds with significant activity against specific biological targets, showcasing the versatility of Boc-IDA in drug discovery .

Summary Table: Biological Activities of this compound Derivatives

Activity Description References
Enzyme Mechanism StudiesUsed as a substrate/inhibitor for investigating enzyme functions,
Drug DevelopmentPotential α4β7 integrin antagonist; involved in cancer therapy research,
Combinatorial Library SynthesisKey component in generating diverse libraries for high-throughput screening ,
Structure-Activity OptimizationModifications enhance solubility and biological activity ,

Future Directions

The future research directions for this compound include:

  • Synthesis of Novel Derivatives: Continued exploration into new derivatives may reveal additional therapeutic applications.
  • In-depth Pharmacokinetic Studies: Comprehensive studies on ADME properties will be essential for evaluating its clinical potential.
  • Expanded Biological Testing: Further testing against a broader range of biological targets could uncover new therapeutic avenues.

Eigenschaften

IUPAC Name

2-[carboxymethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10(4-6(11)12)5-7(13)14/h4-5H2,1-3H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGIJQUTGABQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373169
Record name N-Boc-iminodiacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56074-20-5
Record name N-Boc-iminodiacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)iminodiacetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of iminodiacetic acid (5.1 g, 38.3 mmol) and sodium hydrogen carbonate (NaHCO3, 12.9 g, 153 mmol) were dissolved in 50 mL of water. Once the bubbling subsided, 50 mL of THF was added followed by 10.0 g (46.0 mmol) of BOC2O. The mixture was stirred at ambient temperature for 2 days when starting materials were completely consumed as detected by ESI. The reaction was worked up by removing THF and washing the aqueous layer with Et2O twice. The pH of the aqueous layer was then adjusted to 1 using conc. HCl. The product was extracted with EtOAc and solvent removed in vacuo to provide the product as a white solid. The product was purified by crystallization from EtOAc to give 8.04 g (90%) of clear crystals of 27. ES MS [M−H]−232.1.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-iminodiacetic acid
Reactant of Route 2
Reactant of Route 2
Boc-iminodiacetic acid
Reactant of Route 3
Reactant of Route 3
Boc-iminodiacetic acid
Reactant of Route 4
Reactant of Route 4
Boc-iminodiacetic acid
Reactant of Route 5
Reactant of Route 5
Boc-iminodiacetic acid
Reactant of Route 6
Reactant of Route 6
Boc-iminodiacetic acid
Customer
Q & A

Q1: What is the primary use of N-Boc-iminodiacetic acid in the context of the provided research?

A: N-Boc-iminodiacetic acid serves as a versatile starting material for the synthesis of diverse chemical libraries. Researchers utilize its reactivity to create structurally diverse piperazinones [, ] and other complex molecules with potential biological activity, particularly as inhibitors of protein-protein interactions [].

Q2: How does the convergent solution-phase combinatorial synthesis approach, using N-Boc-iminodiacetic acid, contribute to drug discovery?

A: This approach enables the rapid and efficient generation of large libraries of compounds with significant structural diversity. For example, researchers synthesized a library containing 64,980 distinct compounds in just four steps using N-Boc-iminodiacetic acid and 21 different starting materials []. This methodology accelerates the identification of promising lead compounds by allowing for the screening of vast chemical spaces, increasing the likelihood of discovering novel molecules with desired biological activities.

Q3: The research mentions the discovery of compounds that repress LEF-1/β-catenin-mediated transcription. What is the significance of this finding?

A: The LEF-1/β-catenin signaling pathway plays a critical role in cell proliferation and differentiation. Aberrant activation of this pathway is implicated in the development of various cancers, including colorectal cancer []. The identification of small molecules, derived from N-Boc-iminodiacetic acid, that can inhibit this pathway offers a potential therapeutic strategy for treating such cancers. These compounds represent a novel class of LEF-1/β-catenin inhibitors, distinct from previously known DNA minor-groove-binding agents [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.